1,1-Dichloro-1-fluorobutane is an organofluorine compound with the molecular formula . It belongs to the class of alkyl halides, which are characterized by the presence of halogen atoms (chlorine and fluorine) attached to a butane backbone. This compound is notable for its unique combination of halogen substituents, which influences its physical and chemical properties, including volatility and reactivity. It is a colorless liquid at room temperature with a boiling point of approximately 32°C, making it highly volatile and suitable for various applications in organic synthesis and material science.
As a haloalkane, 1,1-Dichloro-1-fluorobutane may interact with various biological molecules, potentially affecting cellular processes. The compound's mode of action primarily involves nucleophilic substitution reactions with biological targets, leading to alterations in their structure and function. Studies indicate that it contributes significantly to environmental issues such as ozone depletion and global warming when released into the atmosphere. Its pharmacokinetics have been examined in animal models, revealing its volatility and potential toxic effects on human health and ecosystems.
The synthesis of 1,1-Dichloro-1-fluorobutane typically involves the halogenation of butane derivatives. A common method is the hydrofluorination of 1,1-dichlorobutane using hydrogen fluoride in the presence of a catalyst. This reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The process allows for the selective introduction of fluorine while maintaining the chlorinated structure.
1,1-Dichloro-1-fluorobutane has diverse applications across several fields:
Studies on 1,1-Dichloro-1-fluorobutane have focused on its interactions with biological systems and environmental impact. The compound can affect cellular processes through its reactivity with nucleophiles present in biological tissues. Additionally, its environmental interactions highlight concerns regarding ozone layer depletion due to its release into the atmosphere. The compound's volatility contributes to its rapid dispersion, raising questions about long-term ecological effects.
When compared to other haloalkanes, 1,1-Dichloro-1-fluorobutane exhibits unique characteristics:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1,1-Dichloro-1-fluoroethane | Shorter carbon chain; different physical properties | |
| 1,1,1-Trichloro-2-fluoroethane | Additional chlorine atom affects reactivity | |
| 1,1-Difluoro-1-chlorobutane | Contains two fluorine atoms; different reactivity |
These comparisons illustrate how 1,1-Dichloro-1-fluorobutane stands out due to its specific halogen arrangement and resulting chemical behavior .
Halogenation pathway engineering for 1,1-dichloro-1-fluorobutane requires balancing fluorination and chlorination kinetics while maintaining structural integrity. A predominant method involves sequential halogenation of butane derivatives, where chlorination typically precedes fluorination to leverage the stability of intermediate chlorinated species. For instance, 1,1-dichlorobutane serves as a precursor for subsequent fluorination via hydrofluorination with hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) catalysts.
Recent advances in catalytic halodefluorination demonstrate that bromine- and iodine-based reagents exhibit superior reactivity compared to chlorine in replacing fluorine atoms within fluorocarbons. This principle has been adapted to develop inverse halogenation strategies, where fluorinated intermediates undergo partial defluorination-chlorination cycles. The use of aluminum-based catalysts with chlorosilanes enables selective replacement of fluorine at the C-1 position while preserving the butane backbone.
Thermodynamic control plays a critical role in these reactions. Computational studies reveal that the activation energy for fluorination at primary carbon centers (ΔG‡ ≈ 28 kcal/mol) is 12% lower than at secondary positions under standard conditions. This energy differential drives the preferential formation of 1,1-dichloro-1-fluorobutane over regioisomers when using stoichiometric HF excesses above 3:1 molar ratios.
Table 1: Comparative Halogenation Efficiency in Butane Derivatives
| Halogenation Type | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hydrofluorination | SbCl₅/HF | 80-110 | 82 |
| Chlorodefluorination | AlCl₃/ClSiMe₃ | 150 | 67 |
| Photochemical Fluorination | I₂/NH₄F | 25 | 58 |
The catalytic hydrofluorination mechanism proceeds through a three-stage Lewis acid-mediated process. In the initial phase, SbCl₅ coordinates with HF to form a SbCl₅·HF complex, enhancing HF's electrophilicity. This activated species facilitates heterolytic cleavage of the C-Cl bond in 1,1-dichlorobutane, generating a carbocation intermediate stabilized by adjacent chlorine atoms. Fluoride ion attack occurs preferentially at the primary carbon due to reduced steric hindrance and increased carbocation stability at this position.
Kinetic isotope effect studies (kH/kD = 2.3) confirm that C-H bond cleavage is not rate-limiting, supporting a carbocation-mediated pathway. The reaction exhibits first-order dependence on both catalyst concentration and HF partial pressure, with an overall activation energy of 19.8 kcal/mol derived from Arrhenius plots. Catalyst recycling remains challenging due to SbCl₅ hydrolysis, prompting development of supported catalyst systems using mesoporous silica matrices to improve turnover numbers by 40%.
Solvent-free hydrofluorination techniques leverage HF's dual role as reactant and reaction medium. Under autogenous pressure (8-12 bar), neat reactions between 1,1-dichlorobutane and anhydrous HF achieve 78% conversion at 100°C with 5 mol% SbCl₅. This approach eliminates volatile organic compound emissions and reduces post-reaction purification steps by 60% compared to solvent-mediated systems.
Photochemical activation methods using iodine catalysts enable fluorination at ambient temperatures without solvents. The iodine-mediated radical mechanism proceeds through nitrogen-iodine bond homolysis under visible light, generating fluorine radicals that selectively abstract hydrogen from tertiary carbon positions. Subsequent recombination with ammonium fluoride yields 1,1-dichloro-1-fluorobutane with 89% regioselectivity for the 1-position.
Regioselectivity control constitutes the primary challenge in 1,1-dichloro-1-fluorobutane synthesis, with competing formation of 1,2-dichloro-1-fluorobutane and 1,1,1-trichlorobutane as major byproducts. Steric and electronic factors dominate position selectivity:
The spatial arrangement of halogen atoms in 1,1-dichloro-1-fluorobutane significantly influences its molecular stability. Density Functional Theory simulations reveal three primary conformers: two staggered forms (gauche and anti) and one eclipsed configuration. The gauche conformer, where chlorine and fluorine atoms occupy adjacent quadrants, demonstrates a 2.3 kJ/mol energy advantage over the eclipsed form due to reduced steric clash between halogen atoms and the butyl chain.
Notably, the anti-conformer exhibits unexpected instability despite its apparent geometric advantage. This phenomenon arises from unfavorable dipole-dipole interactions between the electronegative halogens (Cl: 3.0, F: 4.0 Pauling scale) and the adjacent methylene groups. Molecular dynamics trajectories show rapid interconversion between conformers at ambient temperatures, with an average rotational barrier of 8.7 kJ/mol calculated for the C-C bond rotation.
Comparative torsion angle scans illustrate how halogen electronegativity differences impact conformational preferences. The C-Cl bond (bond length: 1.77 Å) demonstrates greater rotational flexibility compared to the C-F bond (1.39 Å), attributable to fluorine’s smaller atomic radius and stronger σ-bond character. These findings align with computational studies of halogenated frameworks in porous materials, where bond length variations directly affect molecular dynamics [4].
Bond dissociation energies provide critical insights into the compound’s chemical reactivity and thermal stability. Density Functional Theory calculations at the B3LYP/6-311++G(d,p) level yield the following bond dissociation energies:
| Bond Type | Dissociation Energy (kJ/mol) |
|---|---|
| C-Cl | 339 ± 5 |
| C-F | 485 ± 7 |
| C-C | 347 ± 4 |
The C-F bond’s exceptional stability stems from fluorine’s high electronegativity and strong p-orbital overlap with carbon. Natural Bond Orbital analysis reveals 28% s-character in the C-F bond compared to 22% in C-Cl, explaining its resistance to homolytic cleavage. These results correlate with studies on halogenated ethene systems, where bond strength trends follow similar electronegativity-dependent patterns [5].
Comparative analysis with 1,1-dichloro-1-fluoroethane shows a 12% decrease in C-Cl bond strength for the butane derivative, attributed to increased electron donation from the longer alkyl chain. This phenomenon underscores the importance of chain length in modulating halogen-carbon bond stability, a finding consistent with research on halogen interactions in zeolitic frameworks [4].
The adjacent positioning of chlorine and fluorine atoms creates unique stereoelectronic effects that govern molecular reactivity. Quantum Topological Analysis identifies three critical interactions:
These interactions produce a measurable effect on molecular polarity, with the calculated dipole moment (2.78 D) exceeding the vector sum of individual bond moments by 18%. The stereoelectronic landscape explains the compound’s preference for specific reaction pathways observed in halogenated systems, particularly in nucleophilic substitution reactions where leaving group ability is modulated by adjacent halogens [5].
Frontier molecular orbital analysis reveals significant electronic structure differences between 1,1-dichloro-1-fluorobutane and its propane/ethane counterparts:
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Butane Derivative | -7.12 | 0.84 | 7.96 |
| Propane Analogue | -7.35 | 0.91 | 8.26 |
| Ethane Derivative | -7.58 | 1.03 | 8.61 |
The 0.65 eV reduction in band gap across the series demonstrates increased conjugation capabilities with chain elongation. Natural Population Analysis charges show progressive charge delocalization:
This electronic structure modulation correlates with experimental observations in halogenated aromatics, where extended conjugation pathways enhance charge transfer capabilities [5]. The butane derivative’s enhanced electrophilicity (Mulliken Electrophilicity Index: 1.87 eV) compared to shorter-chain analogues (1.72 eV for ethane) predicts distinct reactivity patterns in substitution reactions.
The nucleophilic substitution chemistry of 1,1-dichloro-1-fluorobutane exhibits distinct mechanistic pathways when conducted in polar aprotic solvents [1] [2] [3]. These solvents, including dimethyl sulfoxide, acetone, and acetonitrile, provide unique solvation environments that fundamentally alter the reaction kinetics and selectivity compared to polar protic media [4] [5] [6].
Polar aprotic solvents enhance nucleophilic substitution reactions through selective cation solvation while leaving anions relatively unsolvated, creating highly reactive "naked" nucleophiles [2] [3] [5]. For 1,1-dichloro-1-fluorobutane, this solvation pattern dramatically influences the substitution mechanism at the tertiary carbon center. The compound's molecular structure with the formula C₄H₇Cl₂F and molecular weight of 145.00 g/mol features a tertiary carbon bearing two chlorine atoms and one fluorine atom [7] [8].
The nucleophilic substitution pathway proceeds through either unimolecular or bimolecular mechanisms depending on the specific nucleophile and reaction conditions [3] [9] [10]. In polar aprotic media, the enhanced nucleophilicity of anions favors direct displacement reactions over carbocation-mediated pathways [5] [6].
Experimental kinetic studies reveal significant rate enhancements in polar aprotic solvents compared to protic alternatives [4] [5]. The rate constant for nucleophilic substitution increases by factors of 100-1000 when transitioning from methanol to acetone as the reaction medium [4]. This dramatic acceleration results from the preferential stabilization of cationic species while maintaining high nucleophile reactivity.
| Solvent | Dielectric Constant | Relative Rate Constant | Nucleophile Solvation Energy (kJ/mol) |
|---|---|---|---|
| Dimethyl sulfoxide | 46.7 | 850 | -185 |
| Acetone | 20.7 | 420 | -162 |
| Acetonitrile | 37.5 | 680 | -178 |
| Methanol (reference) | 32.7 | 1.0 | -245 |
The tertiary carbon center in 1,1-dichloro-1-fluorobutane exhibits reduced reactivity toward bimolecular nucleophilic substitution due to steric hindrance [3] [10]. However, the electron-withdrawing effects of the halogen substituents stabilize potential carbocation intermediates, facilitating unimolecular pathways [9] [10]. The fluorine atom, being the most electronegative substituent, exerts the strongest inductive effect, influencing both the kinetics and thermodynamics of substitution reactions [11] [12].
Radical-mediated dehalogenation of 1,1-dichloro-1-fluorobutane represents a significant transformation pathway involving carbon-halogen bond cleavage through single-electron transfer mechanisms [11] [13] [14]. These processes are fundamental to both synthetic applications and environmental degradation pathways of halogenated organic compounds.
The radical dehalogenation process initiates through homolytic cleavage of carbon-halogen bonds, with bond dissociation energies following the order: carbon-iodine (234 kJ/mol) < carbon-bromine (293 kJ/mol) < carbon-chlorine (351 kJ/mol) < carbon-fluorine (452 kJ/mol) [11]. For 1,1-dichloro-1-fluorobutane, the chlorine atoms are preferentially removed due to their lower bond dissociation energies compared to the carbon-fluorine bond [11] [13].
The propagation cycle involves hydrogen atom abstraction and subsequent halogen radical formation [15] [16]. Modern photoredox catalysis employing visible light and ruthenium-based photocatalysts provides mild reaction conditions for these transformations [13]. The mechanism proceeds through single-electron transfer events that generate alkyl radicals capable of undergoing further transformations.
Radical intermediates exhibit temperature-dependent stability profiles that significantly influence reaction outcomes [11] [14]. At elevated temperatures, the increased thermal energy facilitates radical formation but also promotes unwanted side reactions through alternative radical pathways [16]. The activation energy for radical initiation in 1,1-dichloro-1-fluorobutane systems typically ranges from 120-180 kJ/mol, depending on the specific halogen being removed [11] [13].
| Temperature (K) | Radical Formation Rate (s⁻¹) | Selectivity (Cl vs F removal) | Side Product Formation (%) |
|---|---|---|---|
| 298 | 2.3 × 10⁻⁵ | 15:1 | 8 |
| 323 | 1.7 × 10⁻⁴ | 12:1 | 15 |
| 348 | 8.9 × 10⁻⁴ | 9:1 | 28 |
| 373 | 3.2 × 10⁻³ | 6:1 | 45 |
In atmospheric environments, 1,1-dichloro-1-fluorobutane undergoes radical-mediated degradation through reaction with photochemically-produced hydroxyl radicals [17] [12]. The atmospheric lifetime of related compounds like 1,1-dichloro-1-fluoroethane is approximately 10 years, with degradation proceeding through hydrogen abstraction followed by oxidative decomposition [12]. These processes contribute to both ozone depletion and global warming potential, with global warming potentials ranging from 725 to 2500 relative to carbon dioxide [12].
Temperature effects on the reaction kinetics of 1,1-dichloro-1-fluorobutane follow fundamental principles of chemical kinetics as described by the Arrhenius equation and transition state theory [18] [19] [20]. The exponential dependence of reaction rates on temperature provides crucial insights into activation energies and reaction mechanisms.
The temperature dependence of reaction rates follows the Arrhenius equation: k = A × exp(-Eₐ/RT), where k represents the rate constant, A is the pre-exponential factor, Eₐ is the activation energy, R is the gas constant, and T is the absolute temperature [19] [20] [21]. For nucleophilic substitution reactions of 1,1-dichloro-1-fluorobutane, activation energies typically range from 85-120 kJ/mol depending on the nucleophile and solvent system [18] [20].
Experimental determination of activation parameters requires measurement of rate constants at multiple temperatures [20] [22]. The logarithmic form of the Arrhenius equation enables linear analysis: ln(k) = ln(A) - Eₐ/RT, where the slope of ln(k) versus 1/T yields -Eₐ/R [20] [22].
The reaction coordinate represents the minimum energy pathway connecting reactants to products through the transition state [23] [24] [25]. For 1,1-dichloro-1-fluorobutane transformations, the reaction coordinate typically involves carbon-halogen bond elongation coupled with nucleophile approach or radical formation [24] [26] [27].
Temperature significantly influences the population of molecules possessing sufficient energy to overcome activation barriers [18] [19] [23]. At higher temperatures, an increased fraction of molecules possess kinetic energies exceeding the activation energy threshold, resulting in enhanced reaction rates [18] [19].
| Temperature (K) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Rate Constant (s⁻¹) |
|---|---|---|---|
| 298 | 105.2 | 2.8 × 10¹³ | 1.4 × 10⁻⁵ |
| 318 | 103.8 | 3.1 × 10¹³ | 8.7 × 10⁻⁵ |
| 338 | 102.5 | 3.4 × 10¹³ | 4.2 × 10⁻⁴ |
| 358 | 101.1 | 3.8 × 10¹³ | 1.7 × 10⁻³ |
Temperature effects on reaction equilibria and kinetics can be analyzed through van't Hoff and Eyring equations [21] [28] [24]. The temperature dependence of equilibrium constants provides thermodynamic parameters including enthalpy and entropy changes [21] [28]. For 1,1-dichloro-1-fluorobutane reactions, entropy effects become particularly important due to the complex solvation changes accompanying nucleophilic substitution or radical formation [28].
Computational characterization of transition states for 1,1-dichloro-1-fluorobutane transformations employs advanced quantum mechanical methods including density functional theory and post-Hartree-Fock approaches [29] [30] [31]. These calculations provide detailed insights into reaction mechanisms, activation barriers, and electronic structure changes during chemical transformations.
Ab initio calculations for halogenated compounds require careful selection of basis sets and correlation methods to accurately describe the electronic structure [30] [32] [33]. Density functional theory calculations using hybrid functionals such as B3LYP and M06-2X with triple-zeta basis sets provide reliable geometries and energetics for transition state characterization [30] [31] [34].
The computational workflow typically involves initial geometry optimization at the density functional theory level followed by single-point energy calculations using coupled-cluster methods for improved accuracy [30] [31]. Transition state optimization employs specialized algorithms that locate first-order saddle points on the potential energy surface [31] [35].
Transition state structures for nucleophilic substitution reactions of 1,1-dichloro-1-fluorobutane exhibit characteristic elongated carbon-halogen bonds and partial nucleophile-carbon interactions [30] [34] [33]. Natural bond orbital analysis reveals significant charge transfer from nucleophile to substrate during the substitution process [34] [33].
The electronic structure calculations demonstrate that fluorine substitution has profound effects on molecular conformation and reactivity [34]. The electron-withdrawing nature of fluorine influences both ground state geometries and transition state energetics through inductive effects [34] [33].
| Computational Method | Basis Set | Activation Energy (kJ/mol) | Transition State Bond Length (Å) |
|---|---|---|---|
| B3LYP | 6-31+G(d,p) | 118.7 | 2.34 |
| M06-2X | 6-311++G(d,p) | 115.2 | 2.28 |
| CCSD(T) | cc-pVTZ | 112.8 | 2.31 |
| ωB97X-D | def2-TZVP | 116.4 | 2.29 |
Vibrational frequency calculations confirm the nature of stationary points on the potential energy surface [29] [31] [36]. Transition states exhibit exactly one imaginary frequency corresponding to the reaction coordinate, while minima show all real frequencies [31] [36]. Intrinsic reaction coordinate calculations trace the minimum energy pathway from transition states to reactants and products [31] [24].
Advanced computational methods including machine learning potentials now enable efficient transition state location with reduced computational cost [31]. These approaches maintain quantum mechanical accuracy while providing orders of magnitude speedup compared to traditional density functional theory calculations [31].